Product packaging for Methyl 6-fluoro-1H-indole-4-carboxylate(Cat. No.:CAS No. 1082040-43-4)

Methyl 6-fluoro-1H-indole-4-carboxylate

Cat. No.: B1394132
CAS No.: 1082040-43-4
M. Wt: 193.17 g/mol
InChI Key: CKFPLBCOOZCPOR-UHFFFAOYSA-N
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Description

Structural Characterization

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray diffraction data for methyl 6-fluoro-1H-indole-4-carboxylate remain unreported, structural insights can be inferred from related indole-4-carboxylate derivatives. For example, methyl 5-fluoro-1H-indole-2-carboxylate (C₁₀H₈FNO₂) crystallizes in a monoclinic system with space group P2₁/n, forming dimeric pairs via N–H···O hydrogen bonds. Key crystal parameters include:

Parameter Value
a (Å) 12.4420
b (Å) 3.8185
c (Å) 18.269
Volume (ų) 854.43
Z (molecules/unit) 4

The fluorine atom at the 6-position induces steric and electronic effects, potentially altering π-stacking interactions compared to non-fluorinated analogs.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The methyl ester group and fluorinated indole core exhibit distinct shifts in NMR spectra. While specific data for this compound are limited, related compounds provide a framework:

Proton Environment δ (ppm) Multiplicity Source
Methyl ester (OCH₃) 3.90–3.95 Singlet
Indole 2-H 7.15–7.25 Doublet
Indole 3-H 7.50–7.60 Doublet
Fluoro-substituted ring 7.30–7.45 Doublet

The fluorine atom deshields adjacent protons, causing downfield shifts in the aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorptions include:

Vibration Wavenumber (cm⁻¹)
C=O (ester) 1700–1750
C–F 1100–1250
N–H (indole) 3400–3500

The ester carbonyl stretch dominates the spectrum, while C–F vibrations confirm fluorine substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The indole π-system absorbs strongly in the UV region. For analogous 6-haloindole derivatives, λₘₐₛ values typically range between 290–300 nm , attributed to π→π* transitions. The fluorine atom may slightly red-shift absorption compared to non-fluorinated analogs due to electron-withdrawing effects.

Computational Chemistry Approaches

Molecular Properties

Computational models predict the following characteristics:

Property Value Source
Polar Surface Area (TPSA) 42.09 Ų
LogP (octanol-water) 2.09
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 1
Molecular Orbital Analysis

Density Functional Theory (DFT) studies on related indoles reveal:

  • HOMO/LUMO Gaps : The fluorine atom lowers the HOMO energy due to electron-withdrawing effects, enhancing electrophilic reactivity at the indole core.
  • Charge Distribution : Negative charge density localizes on the oxygen atoms of the ester and indole nitrogen, while the fluorine atom bears a partial positive charge.

These electronic features influence the compound’s reactivity in nucleophilic substitution and coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B1394132 Methyl 6-fluoro-1H-indole-4-carboxylate CAS No. 1082040-43-4

Properties

IUPAC Name

methyl 6-fluoro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFPLBCOOZCPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676504
Record name Methyl 6-fluoro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-43-4
Record name Methyl 6-fluoro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-indole-4-carboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Synthesis of 6-fluoro-1H-indole-4-carbaldehyde hydrazone

  • Starting Materials : Methyl 5-fluoro-2-methyl-3-nitrobenzoate, N,N-dimethylformamide dimethyl acetal, triethylamine, hydrazine hydrate.
  • Solvents : Dimethylformamide (DMF) for substitution; methanol for reduction.
  • Procedure :
    • Combine methyl 5-fluoro-2-methyl-3-nitrobenzoate, N,N-dimethylformamide dimethyl acetal, and triethylamine in DMF.
    • Heat the mixture to 100°C to promote substitution, then cool.
    • Add methanol and 50% hydrazine hydrate, heat to 60°C, and stir.
    • Filter to isolate 6-fluoro-1H-indole-4-carbaldehyde hydrazone as a white solid.
  • Yield : ~93%.

Step 2: Oxidative Conversion to this compound

  • Starting Material : 6-fluoro-1H-indole-4-carbaldehyde hydrazone.
  • Oxidant : 2-iodosobenzoic acid.
  • Solvents : Methanol and dichloromethane.
  • Procedure :
    • Dissolve the hydrazone in methanol and dichloromethane.
    • Add 2-iodosobenzoic acid and heat to 40°C.
    • After reaction completion, add 10% aqueous sodium sulfite to quench excess oxidant.
    • Separate layers, dry the organic phase, evaporate, and recrystallize from ethyl acetate and n-heptane.
  • Yield : ~78%.

Process Parameters and Optimization

Step Key Reagents & Solvents Temperature Time Yield (%) Safety/Scalability Notes
1 DMF, triethylamine, hydrazine hydrate 100°C (substitution), 60°C (reduction) 2–6 h 93.1 No precious metal catalysts; suitable for scale-up
2 2-iodosobenzoic acid, methanol, dichloromethane 40°C 1–3 h 78 Mild oxidant, safe for industrial use

Additional Optimization Notes :

  • The substitution reaction can also be performed in DMSO, tetrahydrofuran, dioxane, or DMAC, but DMF offers the best solubility and yield.
  • Triethylamine is preferred as the organic base, but alternatives like diisopropylethylamine or pyridine are possible.
  • The oxidation step can use methanol, dichloromethane, or acetonitrile as solvents, with methanol/dichloromethane being optimal for yield and product purity.
  • Recrystallization solvents (ethyl acetate, n-heptane) ensure high purity and facilitate product isolation.

Advantages of the Modern Method

  • Mild Conditions : Both steps proceed under moderate temperatures, reducing the risk of decomposition or side reactions.
  • High Yield and Purity : Combined yield exceeds 70%, with product purity routinely above 99% (HPLC).
  • Safety : No need for hazardous hydrogenation or precious metal catalysts, minimizing operational risk and cost.
  • Scalability : The process is robust and well-suited for industrial-scale production, as demonstrated by multi-kilogram batch reports.
  • Environmental Considerations : The method generates minimal hazardous waste and uses recyclable solvents.

Representative Spectroscopic Data

  • Melting Point : 200–205°C (decomposition).
  • [^1H NMR (400 MHz, DMSO-d6, 25°C)](pplx://action/followup) : 3.87 (s, 3H), 6.9 (dd, 1H, J=0.8, 3.1 Hz), 7.43–7.49 (m, 2H), 7.51 (d, 1H, J=3.1 Hz), 11.47 (s, br, 1H).

Summary Table: Key Process Data

Property Value/Condition Reference
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.18 g/mol
Appearance White to off-white crystalline
Melting Point 200–205°C (decomp.)
Solubility DMSO, methanol; slight in H₂O
Purity (HPLC) ≥99.0%
Residual Solvents <0.5%
Water Content <0.2%
Batch Yield (Step 1) ~93%
Batch Yield (Step 2) ~78%

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

Methyl 6-fluoro-1H-indole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and viral infections. Its role as a precursor for PARP inhibitors has been extensively studied, showcasing its potential in enhancing the efficacy of cancer therapies.

Case Study: PARP Inhibition
A study demonstrated that derivatives of this compound effectively inhibit PARP enzymes, which are vital for DNA repair in cancer cells. By disrupting these pathways, the compound enhances the cytotoxic effects of chemotherapeutic agents, leading to increased cancer cell death.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against SARS-CoV-2. In vitro studies have shown that it inhibits the 3CLpro enzyme crucial for viral replication, with an IC50 value of approximately 250 nM. This suggests its potential use in developing antiviral therapies.

Biochemical Mechanisms

The compound's mechanism of action involves binding to specific biological targets, influencing various biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.
  • Gene Expression Modulation : this compound affects gene expression related to cell growth and apoptosis, contributing to its anticancer properties .

Structure and Function Studies

The compound is utilized in studies exploring the structure and function of proteins and enzymes. Its ability to interact with biomolecules makes it valuable in understanding complex biochemical processes .

Metabolic Pathway Analysis

This compound participates in various metabolic pathways, facilitating research into metabolic disorders and drug metabolism .

Data Tables

Activity TypeDescription
AnticancerInhibits PARP enzymes
AntiviralInhibits SARS-CoV-2 replication
AntimicrobialEffective against bacterial strains

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name CAS Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 1082040-43-4 193.17 N/A Rucaparib synthesis
Ethyl 6-fluoro-1H-indole-4-carboxylate N/A 207.20 N/A Research intermediate
5-Chloropyridin-3-yl 6-fluoroindole-4-carboxylate N/A 291.03 N/A SARS-CoV-2 3CLpro inhibition
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide N/A 359.12 249–250 Enzyme inhibition

Biological Activity

Methyl 6-fluoro-1H-indole-4-carboxylate (CAS No. 1082040-43-4) is a fluorinated indole derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a unique structure characterized by the presence of a fluorine atom at the 6-position of the indole ring. This substitution can significantly influence its chemical properties and biological activities, making it distinct from other indole derivatives.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's indole structure facilitates binding to specific sites, potentially influencing several biochemical pathways:

  • Enzyme Inhibition : It has been noted for its role in inhibiting poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. By disrupting DNA repair mechanisms in cancer cells, it affects their survival and proliferation.
  • Receptor Modulation : The compound may also modulate receptor activities, which can lead to various biological effects such as anti-inflammatory and anticancer properties.

Anticancer Properties

This compound has shown promising anticancer activity in several studies. Its ability to inhibit PARP has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, research indicates that this compound can significantly reduce cell viability in human cancer cells, leading to apoptosis through the activation of specific signaling pathways .

Antiviral Activity

Preliminary investigations have suggested that this compound may exhibit antiviral properties. It has been tested against neurotropic alphaviruses, where modifications in its structure led to improved potency in inhibiting viral replication . This highlights its potential as a therapeutic agent against viral infections.

Antimicrobial Effects

Studies have indicated that this compound may possess antimicrobial activity against various microbial strains. Its unique structural features allow it to interact with microbial enzymes, potentially leading to inhibition of growth or viability .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of PARP; reduced cell viability
AntiviralInhibition of viral replication
AntimicrobialEfficacy against microbial strains

Case Study: Inhibition of PARP

In one notable study, this compound was evaluated for its efficacy as a PARP inhibitor. The results demonstrated that this compound not only inhibited PARP activity but also sensitized cancer cells to DNA-damaging agents, thereby enhancing therapeutic outcomes in preclinical models.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate favorable absorption characteristics, with studies suggesting adequate bioavailability when administered in vivo. However, safety assessments are crucial for determining its therapeutic applicability. Preliminary toxicity studies have shown manageable safety profiles at therapeutic doses, although further investigations are warranted to establish comprehensive safety data .

Q & A

Q. What are the recommended safety protocols for handling Methyl 6-fluoro-1H-indole-4-carboxylate in laboratory settings?

Answer: this compound requires strict safety measures due to its potential toxicity. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and N95 masks to avoid skin/eye contact and inhalation .
  • Containment: Use fume hoods or gloveboxes for handling powdered forms to minimize airborne exposure .
  • Waste Management: Segregate waste into chemically compatible containers and dispose via certified hazardous waste services to prevent environmental contamination .
  • Storage: Store in airtight containers at room temperature in a dry, dark environment to prevent degradation .

Q. What synthetic routes are commonly employed to synthesize this compound, and what are the critical intermediates?

Answer: A common synthetic route involves:

Precursor Preparation: Start with methyl 5-fluoro-2-methyl-3-nitrobenzoate, which undergoes nitration and reduction to form intermediates like 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester .

Cyclization: Use reductive cyclization (e.g., catalytic hydrogenation or sodium dithionite) to form the indole core .

Esterification: React the indole intermediate with methyl chloroformate or methanol under acidic conditions to introduce the carboxylate group .
Key Intermediates:

  • 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester (critical for indole ring formation) .
  • 6-Fluoro-1H-indole-4-carboxylic acid (precursor to the methyl ester) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the molecular structure of this compound?

Answer: Methodology:

Crystallization: Grow single crystals via slow evaporation in solvents like methanol or DCM .

Data Collection: Use a diffractometer (e.g., Mo/Kα radiation) to collect intensity data .

Structure Solution:

  • SHELXT/SHELXD: For phase determination via direct methods or Patterson synthesis .
  • SHELXL: Refine the structure using least-squares minimization, accounting for fluorine’s high electron density and anisotropic displacement parameters .

Validation: Analyze residual density maps and R-factors (<5%) to confirm accuracy .
Example: Similar indole esters (e.g., methyl 4-(5-methoxy-1H-indol-3-yl)benzoate) were resolved using SHELX, with dihedral angles between aromatic rings reported for conformational analysis .

Q. What methodological approaches are used to analyze the impact of fluorine substitution on the bioactivity of indole carboxylate derivatives?

Answer: Structure-Activity Relationship (SAR) Strategies:

Comparative Synthesis: Synthesize analogs with varying fluorine positions (e.g., 5-fluoro vs. 6-fluoro) and test against biological targets (e.g., antimicrobial assays) .

Computational Modeling: Use DFT calculations to assess fluorine’s electronic effects (e.g., dipole moments, H-bonding capacity) on binding affinity .

Crystallographic Analysis: Compare fluorine’s van der Waals radii and spatial orientation in active sites (e.g., enzyme-inhibitor complexes) .
Case Study: Jung et al. (2001) demonstrated that 6-fluoro substitution in quinolone carboxylates enhanced Gram-positive antibacterial activity due to improved membrane permeability .

Q. How can mass spectrometry and NMR spectroscopy be optimized for characterizing this compound?

Answer: Mass Spectrometry (MS):

  • Exact Mass Analysis: Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ at m/z 193.0102 (calculated via ) .
  • Fragmentation Patterns: Monitor characteristic peaks (e.g., loss of CO₂CH₃ at m/z 146) .
    NMR Spectroscopy:
  • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling (³J~H-F~ ≈ 8–10 Hz) .
  • ¹⁹F NMR: A singlet near δ -120 ppm confirms the absence of adjacent protons .
  • NOESY: Resolve spatial proximity between the fluorine atom and adjacent substituents .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated indole derivatives?

Answer: Data Reconciliation Workflow:

Control Experiments: Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate compound-specific effects .

Metabolite Screening: Use LC-MS to identify active metabolites that may skew results (e.g., ester hydrolysis products) .

Crystallographic Validation: Compare bioactive conformations with inactive analogs to confirm fluorine’s role in target binding .
Example: Lovey & Pawson (1982) observed divergent tumor inhibition rates in fluorinated indole esters, attributing variability to differences in metabolic stability across models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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